2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
The compound is a hybrid molecule featuring a piperazine ring substituted with a 2-methoxyphenyl group and a 4,5-dihydropyrazole moiety linked via an ethanone bridge. This structure combines pharmacophoric elements associated with CNS modulation (piperazine) and heterocyclic bioactivity (pyrazoline) .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-28-21-10-6-5-9-20(21)25-15-13-24(14-16-25)17-22(27)26-19(11-12-23-26)18-7-3-2-4-8-18/h2-10,12,19H,11,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESMSPMOADOPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)N3C(CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative by reacting 2-methoxyphenylamine with piperazine under controlled conditions. This intermediate is then coupled with a pyrazole derivative through a condensation reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 2-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone.
Reduction: Formation of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its interactions with biological receptors, particularly in the central nervous system.
Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders due to its affinity for certain neurotransmitter receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with neurotransmitter receptors in the brain. It acts as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters such as serotonin and dopamine. This modulation can influence mood, cognition, and behavior, making it a potential candidate for treating psychiatric and neurological disorders.
Comparison with Similar Compounds
Key Observations :
- Piperazine Substituents : The 2-methoxyphenyl group in the target compound may enhance serotonergic affinity compared to 3,4-difluorophenyl (electron-withdrawing) or unsubstituted piperazines .
2.2. Pharmacological and Computational Insights
- Antipsychotic Potential: highlights that biphenyl-piperazine derivatives exhibit anti-dopaminergic and anti-serotonergic activity. The target compound’s pyrazoline moiety may confer additional antioxidant or analgesic properties, as seen in other pyrazoline derivatives .
- QSAR Correlations : In biphenyl-piperazine analogs, QPlogBB (brain/blood partition coefficient) and electron affinity strongly correlate with antipsychotic efficacy. The 2-methoxyphenyl group in the target compound may optimize these parameters compared to halogenated substituents .
2.3. Crystallographic and Physicochemical Properties
- Crystal Packing: Pyrazoline derivatives with bulky substituents (e.g., hexyloxy in ) exhibit P21/c monoclinic packing, influencing solubility and stability. The target compound’s smaller 5-phenyl group may favor tighter molecular packing .
- Hydrogen Bonding : Pyrazoline NH and ketone groups in analogs (e.g., ) participate in intermolecular H-bonding, critical for crystal stability and receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
